molecular formula C24H34N2O6 B11831717 1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-3-(1-ethylpropoxy)-5-[[(phenylmethoxy)carbonyl]amino]-, ethyl ester, (3R,4R,5S)-

1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-3-(1-ethylpropoxy)-5-[[(phenylmethoxy)carbonyl]amino]-, ethyl ester, (3R,4R,5S)-

Cat. No.: B11831717
M. Wt: 446.5 g/mol
InChI Key: HLUAITJNSKHAQL-BHDDXSALSA-N
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Description

1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-3-(1-ethylpropoxy)-5-[[(phenylmethoxy)carbonyl]amino]-, ethyl ester, (3R,4R,5S)- is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-3-(1-ethylpropoxy)-5-[[(phenylmethoxy)carbonyl]amino]-, ethyl ester, (3R,4R,5S)- involves several steps. The synthetic route typically starts with the preparation of the cyclohexene ring, followed by the introduction of the carboxylic acid group. The acetylamino and ethylpropoxy groups are then added through a series of substitution reactions. The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods for this compound may involve the use of catalysts to increase the efficiency of the reactions and reduce the production time. Common catalysts used in these reactions include palladium, platinum, and nickel.

Chemical Reactions Analysis

1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-3-(1-ethylpropoxy)-5-[[(phenylmethoxy)carbonyl]amino]-, ethyl ester, (3R,4R,5S)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles. Common reagents include sodium hydroxide and hydrochloric acid.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-3-(1-ethylpropoxy)-5-[[(phenylmethoxy)carbonyl]amino]-, ethyl ester, (3R,4R,5S)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: The compound is used in the development of new materials with specific properties, such as increased strength or improved thermal stability.

Mechanism of Action

The mechanism of action of 1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-3-(1-ethylpropoxy)-5-[[(phenylmethoxy)carbonyl]amino]-, ethyl ester, (3R,4R,5S)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to changes in cellular function and potentially therapeutic effects.

The pathways involved in its mechanism of action may include signal transduction pathways, metabolic pathways, and gene expression pathways. By affecting these pathways, the compound can influence various biological processes and potentially provide therapeutic benefits.

Comparison with Similar Compounds

1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-3-(1-ethylpropoxy)-5-[[(phenylmethoxy)carbonyl]amino]-, ethyl ester, (3R,4R,5S)- can be compared with other similar compounds, such as:

The uniqueness of 1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-3-(1-ethylpropoxy)-5-[[(phenylmethoxy)carbonyl]amino]-, ethyl ester, (3R,4R,5S)- lies in its specific combination of functional groups and stereochemistry, which gives it distinct chemical and biological properties.

Properties

Molecular Formula

C24H34N2O6

Molecular Weight

446.5 g/mol

IUPAC Name

ethyl (3R,4R,5S)-4-acetamido-3-pentan-3-yloxy-5-(phenylmethoxycarbonylamino)cyclohexene-1-carboxylate

InChI

InChI=1S/C24H34N2O6/c1-5-19(6-2)32-21-14-18(23(28)30-7-3)13-20(22(21)25-16(4)27)26-24(29)31-15-17-11-9-8-10-12-17/h8-12,14,19-22H,5-7,13,15H2,1-4H3,(H,25,27)(H,26,29)/t20-,21+,22+/m0/s1

InChI Key

HLUAITJNSKHAQL-BHDDXSALSA-N

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NC(=O)OCC2=CC=CC=C2)C(=O)OCC

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)NC(=O)OCC2=CC=CC=C2)C(=O)OCC

Origin of Product

United States

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